Salclobuzic Acid
Overview
Description
Salclobuzic acid is a chemical compound known for its role as an oral absorption promoter. It is used to facilitate the transport of poorly permeable substances across the intestinal barrier.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of salclobuzic acid typically involves the reaction of 4-chloro-2-hydroxybenzoic acid with butanoic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of pure this compound .
Chemical Reactions Analysis
Types of Reactions
Salclobuzic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Salclobuzic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its role in enhancing the absorption of biologically active compounds.
Medicine: Investigated for its potential to improve the bioavailability of orally administered drugs, particularly those with poor intestinal permeability.
Industry: Utilized in the development of advanced drug delivery systems and formulations
Mechanism of Action
The mechanism of action of salclobuzic acid involves its ability to act as a chaperone for poorly permeable substances. It facilitates the transport of these substances across the intestinal barrier by interacting with specific molecular targets and pathways. The compound enhances the permeability of the intestinal epithelium, allowing for increased absorption of the target substances .
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Known for its use in acne treatment and as a precursor to aspirin.
Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory agent.
Methyl Salicylate: Used as a flavoring agent and in topical pain relief products
Uniqueness of Salclobuzic Acid
This compound is unique in its ability to enhance the oral absorption of poorly permeable substances. Unlike other similar compounds, it specifically targets the intestinal barrier, making it a valuable tool in drug delivery systems. Its unique chemical structure allows for specific interactions with molecular targets, leading to improved bioavailability of orally administered medications .
Properties
IUPAC Name |
4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c12-7-3-4-8(9(14)6-7)11(17)13-5-1-2-10(15)16/h3-4,6,14H,1-2,5H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGCXMTCJMBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870344 | |
Record name | 4-(4-Chloro-2-hydroxybenzamido)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387825-03-8 | |
Record name | Salclobuzic Acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387825038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SALCLOBUZIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C90DI3OZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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